1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group and a morpholine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 1,3-dimethylbarbituric acid with 4-formylbenzoic acid and morpholine. The reaction is carried out in the presence of a suitable catalyst, such as amberlyst-15, under reflux conditions in toluene. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a chromenylidene group instead of a benzylidene group.
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: Contains a morpholine moiety but differs in the core structure.
Uniqueness
The uniqueness of 1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H21N3O6/c1-20-17(24)15(18(25)21(2)19(20)26)11-13-3-5-14(6-4-13)28-12-16(23)22-7-9-27-10-8-22/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
DBZPXNLIQAXZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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